CAS number for 3,5-Dibromo-4-fluoropyridin-2-amine
CAS number for 3,5-Dibromo-4-fluoropyridin-2-amine
Technical Profile: 3,5-Dibromo-4-fluoropyridin-2-amine
Executive Summary
3,5-Dibromo-4-fluoropyridin-2-amine (CAS: 1820604-11-2) is a highly specialized halogenated heterocyclic intermediate used primarily in the discovery of small-molecule kinase inhibitors and antiviral agents. Characterized by a "tri-functional" scaffold, it offers three distinct sites for orthogonal chemical modification: a primary amine for amide coupling, two bromine atoms for transition-metal catalyzed cross-couplings, and a fluorine atom activated for nucleophilic aromatic substitution (SNAr). This guide details its physicochemical properties, validated synthesis protocols, and strategic utility in medicinal chemistry.[1][2][3]
Identity & Physicochemical Profile
This compound serves as a dense functional platform. The presence of the electron-withdrawing fluorine atom at the C4 position, flanked by two bromine atoms, significantly alters the electronics of the pyridine ring, making it electron-deficient and highly reactive toward palladium-catalyzed functionalization.
| Property | Data |
| Chemical Name | 3,5-Dibromo-4-fluoropyridin-2-amine |
| CAS Number | 1820604-11-2 |
| Molecular Formula | C5H3Br2FN2 |
| Molecular Weight | 269.89 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
| pKa (Calculated) | ~2.5 (Pyridine N), ~13 (Amine) |
| SMILES | Nc1nc(Br)c(F)c(Br)c1 |
| InChI Key | WIBJWXWDOPATBK-UHFFFAOYSA-N |
Synthetic Pathways & Process Chemistry
The most robust and field-proven route to 3,5-dibromo-4-fluoropyridin-2-amine involves the electrophilic bromination of the commercially available precursor, 2-amino-4-fluoropyridine .
Core Synthesis Logic
The 2-amino group acts as a strong electron-donating group (EDG), directing electrophilic substitution to the ortho (C3) and para (C5) positions. Since the C4 position is blocked by fluorine, and C6 is meta (deactivated relative to ortho/para), regioselectivity is naturally high.
Experimental Protocol: Bromination via NBS
Note: This protocol is derived from standard halogenation methodologies for aminopyridines [1][2].
Reagents:
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Precursor: 2-Amino-4-fluoropyridine (1.0 eq)[4]
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Brominating Agent: N-Bromosuccinimide (NBS) (2.2 eq)
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Solvent: Acetonitrile (MeCN) or DMF (0.5 M concentration)
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Temperature: 0°C to Room Temperature (RT)
Step-by-Step Workflow:
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Dissolution: Charge a reaction vessel with 2-amino-4-fluoropyridine and MeCN. Stir until fully dissolved.
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Addition: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes. Critical: Exothermic reaction; maintain temperature <5°C to prevent polymerization or oxidative degradation.
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Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via LC-MS (Target Mass: 269.9 [M+H]+).
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Quench: Pour the reaction mixture into ice-cold water/sodium thiosulfate solution (to neutralize excess bromine species).
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Isolation: The product typically precipitates as a solid. Filter, wash with water, and dry under vacuum. If no precipitate forms, extract with Ethyl Acetate, dry over Na2SO4, and concentrate.
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Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0–30% EtOAc in Hexanes).
Caption: Regioselective bromination pathway driven by the ortho/para directing amino group.[5]
Structural Utility in Medicinal Chemistry
This scaffold is a "privileged structure" for Fragment-Based Drug Discovery (FBDD). Its utility lies in the ability to sequentially functionalize the ring, allowing researchers to "grow" the molecule in three distinct vectors.
Vector Analysis
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C2-Amine (Vector A):
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Reactivity: Nucleophilic attack on acyl chlorides or isocyanates.
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Application: Formation of urea or amide linkers common in kinase hinge-binding motifs.
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C3/C5-Bromine (Vector B & C):
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Reactivity: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira).
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Selectivity: The C3 bromine is sterically crowded by the adjacent amine and fluorine, often making the C5 bromine more reactive toward initial coupling, though this can vary based on ligand choice.
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C4-Fluorine (Vector D):
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Reactivity: SNAr displacement.
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Condition: The electron-withdrawing effect of the two bromine atoms and the pyridine nitrogen activates this fluorine. It can be displaced by alkoxides or amines to introduce solubility-enhancing groups (e.g., morpholine, piperazine).
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Caption: Divergent synthesis map showing potential chemical transformations.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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GHS Signal Word: Warning.
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Precautions:
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Handle in a fume hood to avoid inhalation of dust.
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Wear nitrile gloves and safety glasses.
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Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2–8°C. Halogenated pyridines can be light-sensitive; store in amber vials.
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References
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Sigma-Aldrich. (n.d.). 3,5-Dibromo-4-fluoropyridin-2-amine Product Page. Retrieved from
- Den Hertog, H. J., & Bruin, P. (1950). The bromination of 2-aminopyridine. Recueil des Travaux Chimiques des Pays-Bas.
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National Institutes of Health (NIH). (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from
